molecular formula C10H9NO2S B12280510 Ethyl thieno[2,3-b]pyridine-3-carboxylate CAS No. 53175-02-3

Ethyl thieno[2,3-b]pyridine-3-carboxylate

Cat. No.: B12280510
CAS No.: 53175-02-3
M. Wt: 207.25 g/mol
InChI Key: SNZKXDYEPHUSRR-UHFFFAOYSA-N
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Description

Overview of Thienopyridine Heterocyclic Systems in Chemical Research

Thienopyridines are a class of bicyclic heterocyclic compounds that feature a thiophene (B33073) ring fused to a pyridine (B92270) ring. There are six possible isomers based on the mode of annelation (ring fusion): thieno[2,3-b]pyridine (B153569), thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine. nih.gov Of these, the thieno[2,3-b] and thieno[3,2-b] isomers have been the most extensively studied. nih.gov

The thieno[2,3-b]pyridine scaffold, in particular, is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. scbt.comabertay.ac.uk These activities include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. scbt.comabertay.ac.uknih.gov The well-known antiplatelet agent clopidogrel (B1663587) is a prominent example of a medicinally important thienopyridine derivative, although it belongs to the tetrahydrothienopyridine class. nih.govnih.gov The versatility of the thienopyridine core allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for biological screening. rsc.orgresearchgate.net

Structural Context of Thieno[2,3-b]pyridine Derivatives

The thieno[2,3-b]pyridine system consists of a pyridine ring fused at its 2 and 3 positions to the 2 and 3 positions of a thiophene ring. This fusion results in a planar, aromatic structure. The reactivity of this heterocyclic system towards electrophilic substitution has been a subject of kinetic studies. researchgate.net The presence of both a sulfur atom in the thiophene ring and a nitrogen atom in the pyridine ring imparts unique electronic properties to the molecule, influencing its chemical behavior and biological interactions.

The planarity of the thieno[2,3-b]pyridine core can lead to issues with solubility for some of its derivatives, which has been attributed to intermolecular stacking and crystal packing. nih.gov Researchers have sought to address this by introducing various substituents to disrupt this planarity and improve physicochemical properties. nih.gov

Significance of the Ethyl thieno[2,3-b]pyridine-3-carboxylate Core

This compound is a key derivative within this class of compounds. Its significance lies primarily in its role as a versatile synthetic intermediate or building block. The ethyl carboxylate group at the 3-position, along with the adjacent amino group in its common precursor form (ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate), provides reactive sites for a wide array of chemical transformations. nih.govacs.org

This compound serves as an effective precursor for the synthesis of more complex, fused heterocyclic systems, such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. nih.govresearchgate.net These fused systems have shown a range of biological activities, including potential as kinase inhibitors and anticancer agents. researchgate.net The ester functionality can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid, amidation to form carboxamides, or reduction to an alcohol, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).

Historical Development and Early Research on Analogous Structures

The first mention of thieno[2,3-b]pyridines in chemical literature dates back to 1913. rsc.org Early synthetic strategies for accessing the thienopyridine core often relied on classical cyclization reactions. Two of the most common historical approaches for constructing the pyridine ring onto a pre-existing 2-aminothiophene are the Friedländer synthesis and the Gould-Jacobs reaction. rsc.org

The Friedländer synthesis typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.net In the context of thienopyridines, this would involve reacting a 2-aminothiophene derivative with a β-dicarbonyl compound. rsc.org

The Gould-Jacobs reaction , on the other hand, generally involves the reaction of an aniline (B41778) (or in this case, an aminothiophene) with an ethoxymethylenemalonate ester, followed by thermal cyclization to form a 4-hydroxyquinoline (B1666331) (or a 4-hydroxythienopyridine) derivative, which can be further modified. rsc.org

More contemporary and widely used methods include the Gewald aminothiophene synthesis , which provides a straightforward route to the requisite 2-aminothiophene precursors for these cyclizations. High-temperature catalytic methods have also been explored, though often with limited success in terms of yield. nih.gov

Scope and Objectives of Research on this compound

Research involving this compound and its analogs is primarily driven by the pursuit of new therapeutic agents. The overarching goal is to leverage this scaffold to develop compounds with improved potency, selectivity, and pharmacokinetic properties for various biological targets.

Key research objectives include:

Synthesis of Novel Heterocyclic Systems: Utilizing this compound as a starting material to construct more elaborate, fused ring systems with potential biological activity. nih.gov

Drug Discovery and Medicinal Chemistry: Exploring the structure-activity relationships of thieno[2,3-b]pyridine derivatives to identify new anticancer, antimicrobial, and anti-inflammatory agents. nih.govrsc.org For example, derivatives have been synthesized and evaluated as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1) to act as chemosensitizers for cancer therapy. rsc.org

Development of Prodrugs: Modifying the core structure, for instance by introducing ester or carbonate groups, to create prodrugs with enhanced solubility and cell permeability. nih.gov

Exploration of New Biological Targets: Investigating the potential of this chemical class to interact with a wide range of biological targets beyond the well-established ones, such as various kinases and enzymes involved in disease progression. rsc.orgresearchgate.net

The following table provides a summary of key data for this compound.

PropertyValue
Chemical Formula C₁₀H₉NO₂S
Molecular Weight 207.25 g/mol
CAS Number 37435-08-4
Appearance White to off-white crystalline powder
Primary Application Synthetic Intermediate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53175-02-3

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

ethyl thieno[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-6-14-9-7(8)4-3-5-11-9/h3-6H,2H2,1H3

InChI Key

SNZKXDYEPHUSRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C1C=CC=N2

Origin of Product

United States

Synthetic Methodologies for Ethyl Thieno 2,3 B Pyridine 3 Carboxylate

Classical Approaches for the Synthesis of Ethyl thieno[2,3-b]pyridine-3-carboxylate

Classical syntheses of the thieno[2,3-b]pyridine (B153569) core are well-established and typically involve the construction of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) derivative or vice versa.

Cyclocondensation Reactions Involving Thiophene and Pyridine Precursors

Cyclocondensation reactions are a cornerstone for the formation of the thieno[2,3-b]pyridine system. These reactions assemble the fused bicyclic structure by forming two new bonds in a single synthetic operation, typically from three or more precursor molecules.

One of the most notable methods is the Gewald reaction , which produces highly substituted 2-aminothiophenes. umich.edunih.gov In this approach, a ketone or aldehyde, a compound with an activated methylene (B1212753) group such as ethyl cyanoacetate, and elemental sulfur are condensed in the presence of a basic catalyst like morpholine (B109124) or triethylamine. nih.govresearchcommons.orgresearchgate.net The resulting 2-aminothiophene-3-carboxylate is a versatile intermediate. This thiophene derivative can then undergo a subsequent cyclocondensation with a 1,3-dielectrophilic species to form the fused pyridine ring.

Another powerful cyclocondensation strategy is the Friedländer annulation . wikipedia.orgorganic-chemistry.org This reaction involves the base or acid-catalyzed condensation of an ortho-amino-substituted aromatic aldehyde or ketone with a compound containing an activated α-methylene group. organic-chemistry.org In the context of thieno[2,3-b]pyridine synthesis, a 3-amino-2-acylthiophene can be reacted with a β-ketoester or other methylene-active compounds to construct the pyridine ring. researchgate.net The reaction is versatile, with catalysts ranging from Brønsted acids (like p-toluenesulfonic acid) to Lewis acids (like zinc chloride). wikipedia.orgresearchgate.net

Cyclocondensation Method Precursors Typical Reagents/Catalysts Key Feature
Gewald Reaction Ketone/Aldehyde, Ethyl Cyanoacetate, SulfurMorpholine, TriethylamineForms a 2-aminothiophene-3-carboxylate intermediate. umich.edunih.gov
Friedländer Annulation 3-Amino-2-acylthiophene, Methylene-active compoundTsOH, ZnCl₂, EtONaCondenses a pre-formed aminothiophene with a carbonyl compound. wikipedia.orgresearchgate.net

Intramolecular Cyclization Strategies

Intramolecular cyclization is a highly effective method for forming the thieno[2,3-b]pyridine ring system from a single, appropriately functionalized precursor. The Thorpe-Ziegler reaction is the most prominent example used for this purpose. researchgate.netresearchgate.net

This reaction involves the base-catalyzed intramolecular cyclization of a precursor containing both a nitrile group and an active methylene group. For the synthesis of the target compound, a key intermediate is an S-alkylated pyridine-2-thione, such as ethyl 2-((3-cyanopyridin-2-yl)thio)acetate. In the presence of a strong base like sodium ethoxide (EtONa) or potassium hydroxide (B78521) (KOH), the α-carbon of the ester is deprotonated. researchgate.net The resulting carbanion then performs a nucleophilic attack on the carbon atom of the nitrile group. This cyclization yields an enamine intermediate, which tautomerizes to the more stable 3-aminothieno[2,3-b]pyridine derivative. researchgate.net A wide variety of bases and solvent systems can be employed, including sodium methoxide (B1231860) in methanol (B129727) or potassium carbonate in DMF, often requiring elevated temperatures to drive the cyclization to completion. researchgate.net

Multistep Reaction Sequences for Thieno[2,3-b]pyridine Ring Formation

Many classical syntheses are accomplished via robust, sequential reactions that build the target heterocycle in a controlled manner. A prevalent multistep pathway commences with a substituted 3-cyanopyridine-2(1H)-thione. researchgate.netmdpi.com

The general sequence is as follows:

S-Alkylation: The pyridine-2(1H)-thione is reacted with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base (e.g., Na₂CO₃, KOH). This nucleophilic substitution reaction yields the crucial acyclic intermediate, ethyl 2-((3-cyanopyridin-2-yl)thio)acetate. researchgate.netmdpi.com

Intramolecular Cyclization: The intermediate from the first step is then subjected to base-catalyzed Thorpe-Ziegler cyclization as described previously, affording the final 3-aminothieno[2,3-b]pyridine-2-carboxylate. researchgate.netarkat-usa.org

An alternative multistep approach begins with simple cyclic ketones, such as substituted cyclohexanones. These are first converted into enolate salts using sodium ethoxide and ethyl formate. nih.gov This intermediate is then reacted with cyanothioacetamide in a process that builds the fused thiophene and pyridine rings through a series of condensation and cyclization steps. mdpi.comnih.gov

Catalytic Strategies in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, reduce waste, and access novel chemical space. Both transition metal catalysis and organocatalysis have been applied to the synthesis of thieno[2,3-b]pyridines.

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper)

Transition metal catalysis, particularly with palladium and copper, offers powerful tools for C-C and C-S bond formation, which can be leveraged to construct the thieno[2,3-b]pyridine skeleton.

Palladium-catalyzed cross-coupling reactions are frequently used to assemble complex precursors that can then undergo cyclization. For instance, a Suzuki-Miyaura coupling can be used to functionalize a dihalogenated pyridine precursor, such as 2,6-dichloronicotinonitrile, with a suitable boronic acid. This step can be followed by further reactions to introduce the sulfur atom and enact cyclization to form the thiophene ring.

Copper-catalyzed reactions, such as the Ullmann condensation, are effective for forming C-S bonds. A plausible strategy involves the copper-catalyzed coupling of an ortho-halonicotinate with a sulfur nucleophile. For related heterocyclic systems, copper catalysts have been used to react halo-aryl precursors with a sulfur source, like potassium ethylxanthate, to trigger a cascade of C-S bond formation and subsequent cyclization with an alkyne moiety to build a fused thiophene ring. rsc.org

Catalyst Type Reaction Role in Synthesis
Palladium Suzuki-Miyaura CouplingFunctionalization of pyridine precursors before cyclization.
Copper Ullmann-Type C-S CouplingFormation of the critical carbon-sulfur bond to initiate thiophene ring closure. rsc.org

Organocatalytic Approaches

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. In the context of thieno[2,3-b]pyridine synthesis, this is most commonly seen in base-catalyzed cyclization reactions where an amine acts as the catalyst.

Simple organic bases such as piperidine (B6355638) and triethylamine are frequently used to catalyze the Gewald reaction and the Thorpe-Ziegler cyclization. researchgate.netmdpi.com Piperidine can act as a catalyst by deprotonating the active methylene compound, facilitating the initial condensation steps. In the cyclization of 2-(cyanomethylthio)pyridine intermediates, piperidine or other amine bases are crucial for generating the carbanion necessary for the intramolecular attack on the nitrile group. mdpi.com While these reagents are often used in stoichiometric or super-stoichiometric amounts, their role is fundamentally catalytic in promoting the key bond-forming steps of the reaction sequence.

Enzyme-Mediated Synthesis Methodologies

The application of enzymes in the synthesis of thienopyridine scaffolds, while still an emerging field, presents a promising avenue for creating these complex molecules with high selectivity and under mild conditions. Research has demonstrated the utility of biocatalysis, particularly in modifying the thienopyridine core to produce active metabolites of pharmaceutical compounds. researchgate.netsemanticscholar.org

Thienopyridines such as clopidogrel (B1663587) and prasugrel (B1678051) are prodrugs that require metabolic activation, a process often involving cytochrome P450 enzymes. researchgate.netnih.gov Scientists have successfully mimicked these metabolic transformations in the lab using unspecific peroxygenases (UPOs), a class of enzymes that can perform P450-type reactions using hydrogen peroxide as the oxidant. researchgate.netsemanticscholar.org For instance, a UPO from the agaric fungus Marasmius rotula (MroUPO) has been used for the biocatalytic synthesis of the active metabolites of clopidogrel and prasugrel. researchgate.netsemanticscholar.org In a cascade reaction for prasugrel, porcine liver esterase (PLE) was first used to hydrolyze the ester, followed by oxidation with MroUPO, achieving a respectable yield of 44%. researchgate.net

While these examples focus on the metabolic activation (functionalization) of existing thienopyridine drugs rather than the de novo synthesis of the ring system itself, they highlight the potential of enzymes to perform selective and complex transformations on this heterocyclic core. researchgate.netsemanticscholar.org The successful use of esterases and peroxygenases suggests that future research could lead to fully enzymatic or chemo-enzymatic pathways for the synthesis of key intermediates like this compound, starting from simpler precursors. researchgate.netnih.gov

Modern and Sustainable Synthetic Pathways

In line with the growing demand for environmentally responsible chemical manufacturing, modern synthetic strategies for thienopyridines are increasingly incorporating principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to traditional methods. rasayanjournal.co.in

Solvent-Free and Solid-Phase Methodologies

Solvent-Free Synthesis: Performing reactions without a solvent (neat conditions) is a core principle of green chemistry that can lead to cleaner reactions, higher yields, and simplified purification. rasayanjournal.co.in Mechanical methods, such as ball milling, can be employed to facilitate reactions between solid reactants in the absence of a solvent by increasing the surface area and creating an amorphous mixture of the chemicals. rasayanjournal.co.in While specific examples for this compound are not extensively documented, the principles are widely applied in heterocyclic synthesis.

Solid-Phase Synthesis: Solid-phase peptide synthesis (SPPS) provides a blueprint for how complex molecules can be built sequentially on a polymer resin support. google.com This technique simplifies purification, as excess reagents and byproducts are simply washed away after each step. google.comyoutube.com The final product is then cleaved from the solid support. google.comyoutube.com In the context of thienopyridines, a solid-phase approach could involve anchoring a suitable precursor to a resin and then building the heterocyclic rings through sequential reactions. This methodology offers significant potential for creating libraries of thienopyridine derivatives for screening purposes, although specific applications for the synthesis of this compound are still in the developmental stage.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times and improved yields. scielo.br This technology has been successfully applied to the synthesis of various thieno[2,3-b]pyridine and related thieno[3,2-d]pyrimidine (B1254671) systems. researchgate.netnih.gov

In one notable example, ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate was used as a precursor in a one-pot, three-component reaction to synthesize fused pyrimidine (B1678525) hybrids. researchgate.net The study found that microwave irradiation was superior to conventional heating, with optimal conditions being dioxane as the solvent at 110 °C for 40-60 minutes, resulting in good to excellent yields. researchgate.net Another study reported the synthesis of 2-aminothiophene-3-carboxylic acid derivatives in just two minutes using microwave irradiation, which were then efficiently converted to thieno[2,3-d]pyrimidin-4-ones. researchgate.net These findings underscore the efficiency and potential of microwave-assisted methods for the rapid synthesis of the thienopyridine core and its derivatives. scielo.brresearchgate.netresearchgate.netnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Thienopyridine Derivatives Data based on analogous heterocyclic systems.

Product TypeMethodSolventTemperatureTimeYieldReference
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybridsMicrowaveDioxane110 °C40-60 minGood-Excellent researchgate.net
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybridsConventionalVariousRefluxLongerLower researchgate.net
Thieno[2,3-d]pyrimidin-4-oneMicrowaveN/AN/A2 minHigh researchgate.net
N-aryl-thieno[3,2-d]pyrimidin-4-aminesMicrowaveDMA-DMA110-115 °C2-5 min61-83% nih.gov

Photochemical and Electrochemical Synthesis Methods

Photochemical and electrochemical methods offer unique, metal-free pathways for forming and functionalizing heterocyclic compounds. Visible-light photocatalysis has been used to construct 3-chlorobenzo[b]thiophenes, a related sulfur-containing heterocycle, demonstrating the potential for light-mediated cascade reactions under mild conditions. researchgate.net While direct photochemical synthesis of the thieno[2,3-b]pyridine core is not widely reported, these methods are used for its modification. For example, selective halogenation of the thienopyridine ring has been achieved using reactive halogen species generated photochemically or through other means. researchgate.net Electrochemical methods also show promise, particularly for chlorination reactions using simple and environmentally friendly chlorine sources like NaCl and HCl, though their application in nucleophilic chlorination remains less common. researchgate.net

Precursor Synthesis and Functional Group Interconversions Leading to this compound

The synthesis of this compound typically involves the construction of the fused bicyclic system from appropriate precursors, followed by functional group manipulations.

A common strategy for forming the thiophene ring is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base. For the thieno[2,3-b]pyridine system, this often starts with a pre-formed pyridine derivative. researchgate.net

Alternatively, the pyridine ring can be constructed onto an existing thiophene. One documented route starts with ethyl 3-aminothiophene-2-carboxylate derivatives. researchgate.net A general and versatile method involves the reaction of 2-chloronicotinonitrile (a substituted pyridine) with various reagents. nih.gov For example, refluxing a mixture of a suitable pyridine-2(1H)-thione with an α-haloketone can yield the thieno[2,3-b]pyridine core. researchgate.net Another approach involves the reaction of 2-Chloro-3-pyridinecarboxaldehyde with Ethyl thioglycolate to form the ethyl thieno[2,3-b]pyridine-2-carboxylate. chemicalbook.com

Once the core structure, such as ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, is formed, various functional group interconversions (FGIs) can be performed. researchgate.net These are crucial for arriving at the target molecule or its derivatives. ub.eduvanderbilt.eduimperial.ac.uk

Ester Modification: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides through coupling reactions.

Amino Group Modification: The amino group at position 3 is a versatile handle for further derivatization. For example, it can be reacted with a sulfonyl chloride, like p-toluenesulfonyl chloride, to form a sulfonamide. nih.gov

Displacement Reactions: Halogens on the pyridine ring can be displaced via nucleophilic substitution or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or other groups.

Table 2: Key Precursors for Thieno[2,3-b]pyridine Synthesis

Precursor 1Precursor 2Reagents/ConditionsProduct TypeReference
2-Chloro-3-pyridinecarboxaldehydeEthyl thioglycolateBaseEthyl thieno[2,3-b]pyridine-2-carboxylate chemicalbook.com
Aminothiophene-3-carbonitrileEthyl cyanoacetateTriethylamine, Reflux3-Amino-thieno[2,3-b]pyridine derivative nih.gov
Pyridine-2(1H)-thioneα-HaloketonePiperazine, SonicationThieno[2,3-b]pyridine derivative researchgate.net
2-ChloronicotinonitrileBoronic AcidsPd(PPh₃)₄, Dioxane, Reflux6-Aryl-thieno[2,3-b]pyridine precursor

Reaction Mechanism Elucidation in the Synthesis of this compound

The formation of the thieno[2,3-b]pyridine scaffold can be achieved through several established reaction pathways. The elucidation of these mechanisms provides insight into the bond-forming events that construct the fused heterocyclic system. Two prominent mechanisms are the Friedländer Annulation and the Thorpe-Ziegler Cyclization.

Mechanism of the Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing pyridine rings, and its intramolecular version is frequently used for fused systems like thieno[2,3-b]pyridines. researchgate.netorganic-chemistry.org The reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a β-ketoester). organic-chemistry.org

For the synthesis of a substituted version of the target compound, the mechanism proceeds as follows, starting from a 2-aminothiophene-3-carbaldehyde (B3190230) and ethyl acetoacetate (B1235776):

Initial Condensation: The reaction initiates with a Knoevenagel-type condensation between the amino group of the thiophene and the ketone carbonyl of ethyl acetoacetate, or an aldol-type condensation between the aldehyde of the thiophene and the α-methylene of the ketoester. Under acidic or basic catalysis, this forms an enamine or enolate intermediate.

Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular cyclization. An enamine nitrogen attacks the ester carbonyl, or the enolate carbon attacks the imine carbon. This step forges the pyridine ring.

Dehydration/Aromatization: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to yield the stable, aromatic thieno[2,3-b]pyridine system. organic-chemistry.org

This sequence provides a direct route to the fused pyridine ring, driven by the formation of the aromatic product.

Mechanism of the Thorpe-Ziegler Cyclization

An alternative strategy involves constructing the thiophene ring onto a pre-existing pyridine core. The key step in this approach is often a Thorpe-Ziegler cyclization. researchgate.net This reaction is an intramolecular condensation of a dinitrile or, in this case, a nitrile and an ester, catalyzed by a base.

Starting from the S-alkylated product of 3-cyano-2(1H)-pyridinethione and ethyl chloroacetate, the mechanism is as follows:

Deprotonation: A strong base (e.g., sodium ethoxide) abstracts a proton from the α-carbon of the ester group, which is adjacent to the sulfur atom. This generates a carbanion. researchgate.net

Intramolecular Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbon of the cyano group on the pyridine ring. researchgate.net

Cyclization and Tautomerization: This attack forms a five-membered ring intermediate, specifically a cyclic enamine. Subsequent tautomerization and protonation upon workup yield the 3-aminothieno[2,3-b]pyridine derivative.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process reveals the key bond disconnections and the corresponding synthetic reactions (synthons and synthetic equivalents) required for its construction.

For this compound, two logical retrosynthetic pathways emerge, corresponding to the major synthetic strategies.

Pathway A: Friedländer Annulation Approach

This pathway involves disconnecting the pyridine ring, identifying a thiophene precursor.

Disconnection 1 (C-N and C-C bonds): The primary disconnection breaks the bonds of the pyridine ring formed during a Friedländer annulation. This leads back to a 2-aminothiophene precursor (specifically, 2-amino-3-carbonylthiophene) and a C2-unit containing the necessary functionality, such as ethyl acetoacetate. This disconnection strategy is one of the most common for this heterocyclic system. researchgate.netresearchgate.net

Target Molecule: this compound

Precursors: 2-Aminothiophene-3-carbaldehyde and Ethyl acetoacetate (for a substituted analogue)

Pathway B: Thiophene Annulation Approach (Thorpe-Ziegler)

This alternative pathway involves disconnecting the thiophene ring, which points to a pyridine derivative as the starting material.

Disconnection 2 (C-S and C-C bonds): A disconnection of the thiophene ring at the C-S and C-C bonds suggests a pyridine precursor that already contains the necessary nitrogen atom and functional groups for cyclization. This leads back to a 2-substituted-3-cyanopyridine and a synthon for the remaining thiophene atoms, such as ethyl thioglycolate. This approach is particularly effective and is known as the Gewald reaction in reverse. researchgate.netumich.edu

Target Molecule: this compound (via an amino intermediate)

Precursors: 2-Chloro-3-cyanopyridine and Ethyl chloroacetate (reacting with a thione) or a related sulfur-containing nucleophile.

These two distinct retrosynthetic pathways offer versatile and robust strategies for accessing the thieno[2,3-b]pyridine core structure, allowing for the synthesis of various derivatives based on the chosen starting materials.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional (¹H, ¹³C) NMR Techniques

One-dimensional NMR spectra provide fundamental information about the number and type of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of ethyl thieno[2,3-b]pyridine-3-carboxylate is expected to show distinct signals for the aromatic protons of the bicyclic core and the aliphatic protons of the ethyl ester group. The aromatic region would feature signals for the protons at positions 4, 5, and 6 of the pyridine (B92270) ring and the proton at position 2 of the thiophene (B33073) ring. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) are dictated by their electronic environment and their proximity to adjacent protons. The ethyl group would present as a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. For this compound, this includes the carbons of the thienopyridine rings, the ester carbonyl carbon, and the two carbons of the ethyl group. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the ester carbonyl carbon (C=O) is expected to resonate at a significantly downfield position (typically 160-170 ppm). Literature confirms that ¹³C NMR spectral data has been reported for this compound, aiding in its definitive identification. researchgate.netresearchgate.net Furthermore, one-bond ¹³C-¹H coupling constants (¹JCH) have been documented, which provide valuable information about the s-hybridization of the C-H bonds and can be used to precisely assign the location of substituents on the thienopyridine ring. researchgate.net

Proton (¹H) / Carbon (¹³C) Expected Chemical Shift (ppm) Notes
Aromatic CHs (C2, C4, C5, C6)¹H: 7.0 - 9.0Complex splitting patterns (dd, ddd) due to H-H coupling.
Ethyl -OCH₂ CH₃¹H: ~4.4 (quartet)Downfield shift due to adjacent oxygen atom.
Ethyl -OCH₂CH₃ ¹H: ~1.4 (triplet)Standard aliphatic region.
Ester C =O¹³C: 160 - 165Characteristic downfield shift for ester carbonyls.
Aromatic Cs (C2, C3, C3a, C4, C5, C6, C7a)¹³C: 115 - 160Specific shifts depend on substitution and proximity to heteroatoms.
Ethyl -OCH₂ CH₃¹³C: ~61
Ethyl -OCH₂CH₃ ¹³C: ~14

Note: The table presents generalized expected values. Actual experimental values can vary based on solvent and experimental conditions.

Two-Dimensional (COSY, HMQC, HMBC, NOESY) NMR Applications

2D NMR experiments reveal correlations between nuclei, providing irrefutable evidence of the molecular skeleton and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H4-H5, H5-H6) and between the methylene and methyl protons of the ethyl group. This confirms the connectivity within these spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would show a cross-peak connecting the signal of each proton to the signal of the carbon it is attached to (e.g., C4-H4, C5-H5, C6-H6, C2-H2, and the carbons and protons of the ethyl group). This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between carbon and proton atoms, typically over two or three bonds. This is a powerful tool for connecting different fragments of the molecule. Key expected correlations for this compound would include:

The ethyl methylene protons to the ester carbonyl carbon (C=O).

The proton at C2 to the carbonyl carbon (C=O) and to the bridgehead carbon C7a.

The proton at C4 to the carbonyl carbon (C=O) and to the bridgehead carbon C3a.

Mass Spectrometry (MS) Techniques in Confirmation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering clues to its structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the compound. For this compound (C₁₀H₉NO₂S), the expected monoisotopic mass is 207.0354 Da. uni.lu HRMS analysis would seek to find the protonated molecule [M+H]⁺ at m/z 208.04268 or other common adducts like the sodium adduct [M+Na]⁺ at m/z 230.02462. uni.lu The experimental measurement of one of these exact masses to within a very small tolerance (e.g., ± 5 ppm) provides definitive proof of the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

In MS/MS, a specific ion (usually the molecular ion, [M]⁺, or the protonated molecule, [M+H]⁺) is selected and subjected to fragmentation. Analyzing the resulting fragment ions provides evidence for the compound's structure. For this compound, predictable fragmentation pathways would include:

Loss of an ethoxy radical (•OCH₂CH₃): From the [M]⁺• ion, leading to an acylium ion.

Loss of ethylene (B1197577) (C₂H₄): Via a McLafferty rearrangement, followed by the loss of a carboxyl radical.

Loss of carbon monoxide (CO): From fragment ions.

Cleavage of the ester group: Resulting in ions corresponding to the thienopyridine carboxylic acid fragment and the ethyl fragment.

Observing fragments consistent with these pathways would strongly support the proposed structure.

Infrared (IR) and Raman Spectroscopic Investigations

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared light or the inelastic scattering of laser light corresponds to the vibrations of particular functional groups.

For this compound, key vibrational modes would provide clear signatures for the main functional groups. X-ray crystallographic studies have confirmed the planarity of the thienopyridine ring system and provided precise bond lengths and angles, which underpin these vibrational frequencies. researchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
C=O (Ester)Stretch1710 - 1730A strong, sharp absorption, characteristic of an α,β-unsaturated ester conjugated to an aromatic system.
C=C / C=N (Aromatic)Stretch1500 - 1650Multiple bands indicating the fused aromatic ring structure.
C-O (Ester)Stretch1250 - 1300Strong absorption associated with the C-O single bond of the ester.
C-H (Aromatic)Stretch3000 - 3100Medium to weak absorptions.
C-H (Aliphatic)Stretch2850 - 3000From the ethyl group.
C-S (Thiophene)Stretch600 - 800Typically weaker and in the fingerprint region.

The presence of a strong band around 1720 cm⁻¹ would be a key indicator of the ester carbonyl group, while the pattern of bands in the 1500-1650 cm⁻¹ region would be characteristic of the thieno[2,3-b]pyridine (B153569) bicyclic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For this compound, the fused aromatic system of the thieno[2,3-b]pyridine core, along with the carbonyl group of the ethyl carboxylate substituent, gives rise to characteristic absorption bands in the UV-Vis spectrum.

The spectrum is expected to exhibit absorptions corresponding to π → π* and n → π* transitions. The high-energy π → π* transitions, typically occurring at shorter wavelengths, are characteristic of the conjugated π-electron system of the bicyclic heteroaromatic ring. The lower-energy n → π* transitions, which are generally of lower intensity, can be attributed to the non-bonding electrons of the nitrogen atom in the pyridine ring, the sulfur atom in the thiophene ring, and the oxygen atoms of the ester group.

While specific experimental UV-Vis absorption maxima for this compound are not extensively reported in publicly available literature, analysis of related thieno[2,3-b]pyridine derivatives allows for a general interpretation. The position and intensity of these absorption bands are sensitive to the solvent polarity and the presence of substituents on the heterocyclic ring system.

Table 1: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength Range (nm)
π → πThieno[2,3-b]pyridine ring200 - 400
n → πC=O, C=N, Thiophene Sulfur300 - 500

X-ray Crystallography Methodologies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. The first step in this process is the growth of high-quality single crystals of this compound, which can be a challenging endeavor. Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture is a common crystallization technique.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the electron density map of the molecule, from which the atomic positions can be derived.

The data collection for these derivatives was typically performed on an Enraf–Nonius CAD-4 diffractometer using Mo Kα radiation. nih.govnih.gov The structures were solved by direct methods and refined by full-matrix least-squares on F². nih.gov The refinement process involves adjusting atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors.

Table 2: Representative Single-Crystal X-ray Diffraction Data Collection and Refinement Parameters for a Related Thieno[2,3-b]pyridine Derivative

ParameterExample Value (for a related compound)
DiffractometerEnraf–Nonius CAD-4
RadiationMo Kα (λ = 0.71073 Å)
Temperature292(2) K
Crystal SystemMonoclinic
Space GroupP2₁/c
Data Collection Methodω-2θ scans
Structure SolutionDirect Methods (e.g., SHELXS97)
Refinement MethodFull-matrix least-squares on F² (e.g., SHELXL97)

Data adapted from the crystallographic study of ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. nih.gov

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. It is particularly useful for phase identification, assessing sample purity, and determining the crystal lattice parameters of a polycrystalline sample.

In PXRD, a powdered sample of this compound is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern is a unique fingerprint of the crystalline phase of the compound.

While a specific, publicly available PXRD pattern for this compound has not been identified, the technique would be instrumental in confirming the crystalline nature of a synthesized batch and for comparison with a reference standard. Any significant deviation from a reference pattern could indicate the presence of impurities or a different polymorphic form.

Chromatographic Purity Assessment Techniques (e.g., HPLC, GC)

Chromatographic methods are essential for determining the purity of this compound by separating it from any starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The compound is detected as it elutes from the column using a UV detector, set at a wavelength where the compound exhibits strong absorbance. The purity is determined by the percentage of the total peak area that corresponds to the main component. Research on other thieno[2,3-b]pyridine derivatives has utilized HPLC for purity determination, often requiring a purity of ≥ 95% for biological testing. nih.gov

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC, often coupled with a mass spectrometer (GC-MS), can be an effective method for purity analysis and identification of volatile impurities.

In a typical GC analysis, the compound is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. The eluted compounds are detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer. GC-MS analysis of related thieno[2,3-b]pyridine compounds has been used to identify metabolites in biological studies. nih.gov

Table 3: General Parameters for Chromatographic Purity Assessment

TechniqueStationary Phase (Example)Mobile Phase / Carrier Gas (Example)Detector
HPLCC18-silicaAcetonitrile/Water gradientUV-Vis
GCPhenyl-methylpolysiloxaneHeliumFID or MS

Computational Chemistry and Theoretical Investigations of Ethyl Thieno 2,3 B Pyridine 3 Carboxylate

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule is fundamental to its reactivity, spectroscopic properties, and intermolecular interactions. Computational chemistry provides a window into this electronic framework.

Density Functional Theory (DFT) Calculations on Electronic Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like Ethyl thieno[2,3-b]pyridine-3-carboxylate, DFT calculations would typically be employed to determine its optimized geometry, total energy, and the distribution of electron density.

In practice, these calculations involve selecting a functional, such as the widely used B3LYP, and a basis set, for instance, 6-311G(d,p), to solve the Schrödinger equation in an approximate manner. The outputs of these calculations provide a wealth of information, including bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. Furthermore, electronic properties such as dipole moment, polarizability, and molecular electrostatic potential can be derived, which are crucial for understanding the molecule's interaction with its environment. Studies on related thieno[2,3-b]pyridine (B153569) derivatives have utilized DFT to explore tautomeric equilibria and to rationalize the outcomes of chemical reactions. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be distributed over the electron-rich thieno[2,3-b]pyridine ring system, particularly the thiophene (B33073) moiety. The LUMO is also anticipated to be located on the bicyclic aromatic system, with potential contributions from the electron-withdrawing ethyl carboxylate group. The HOMO-LUMO gap would provide insights into the electronic transitions and the potential for charge transfer within the molecule. A representative FMO analysis for a thieno[2,3-b]pyridine derivative is presented in the table below. The reactivity of molecules is inversely proportional to their energy gap values. nih.gov

Parameter Energy (eV) (Representative)
HOMO Energy-6.5
LUMO Energy-1.8
Energy Gap (ΔE)4.7

This table presents hypothetical but scientifically plausible values for illustrative purposes, based on typical findings for similar heterocyclic systems.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. libretexts.org It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent varying potential values: red typically indicates regions of negative potential (electron-rich), while blue signifies areas of positive potential (electron-poor). Green and yellow represent intermediate potentials. baranlab.org

In the case of this compound, the EPS map would likely show a region of high negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ethyl carboxylate group, due to the high electronegativity of these atoms. researchgate.net These areas would be susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the aromatic rings would exhibit a more positive potential, making them potential sites for nucleophilic interaction or hydrogen bond donation. Understanding these electrostatic features is crucial for predicting how the molecule might interact with biological targets, such as enzymes or receptors. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is not static and can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations and the energy barriers between them.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules. It is particularly useful for studying the conformational preferences of flexible molecules like this compound, which has rotational freedom in its ethyl carboxylate side chain. By systematically rotating the dihedral angles of this side chain and calculating the corresponding energy, a potential energy landscape can be constructed, revealing the low-energy, stable conformers.

Molecular Dynamics (MD) simulations build upon MM by introducing the element of time, simulating the movement of atoms and molecules over a certain period. An MD simulation of this compound in a solvent, for example, could provide insights into its dynamic behavior, conformational flexibility, and interactions with solvent molecules. Such simulations are instrumental in understanding how the molecule behaves in a more realistic, dynamic environment. Studies on related heterocyclic systems have shown that even subtle changes in substitution can significantly influence conformational preferences. semanticscholar.org

QM/MM Approaches for Complex Systems

For studying the behavior of a molecule within a complex biological system, such as the active site of an enzyme, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. In this method, the most critical part of the system, for instance, the ligand (this compound) and the key amino acid residues in its immediate vicinity, is treated with a high-level QM method to accurately describe electronic effects like bond breaking/formation and charge transfer. The rest of the system, including the bulk of the protein and surrounding solvent, is treated with a more computationally efficient MM method.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting and interpreting the spectroscopic characteristics of thienopyridine derivatives. While experimental data provides direct measurements, theoretical calculations are essential for the precise assignment of spectral signals to specific molecular vibrations or electronic transitions.

Methodologies such as DFT, using hybrid functionals like B3LYP combined with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p), cc-pVTZ), are standard for optimizing the molecular geometry and predicting spectroscopic parameters. nih.govresearchgate.net For this compound, these calculations can elucidate:

Vibrational Spectra (IR and Raman): Theoretical frequency calculations predict the positions and intensities of infrared and Raman bands. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions within the molecule, such as C=O stretching of the ester, C-S stretching in the thiophene ring, or C=N vibrations in the pyridine ring. researchgate.net This allows for a confident interpretation of experimental spectra.

NMR Spectra (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating nuclear magnetic shielding tensors. youtube.com These values are then converted into chemical shifts (δ) by referencing against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. This process aids in the unambiguous assignment of proton and carbon signals in the experimental NMR spectra of the title compound and its derivatives. youtube.com

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. These calculations help predict the absorption maxima (λ_max) in the UV-Vis spectrum, correlating them to specific electronic excitations, such as π→π* and n→π* transitions within the fused aromatic system.

The accuracy of these predictions is highly dependent on the chosen functional, basis set, and whether solvent effects are included using models like the Polarizable Continuum Model (PCM).

Table 1: Common Computational Parameters for Spectroscopic Prediction of Thienopyridines

Parameter Computational Method Basis Set Examples Application
Geometry Optimization DFT (e.g., B3LYP) 6-31G(d,p), cc-pVTZ Provides the lowest energy structure for subsequent calculations. researchgate.net
Vibrational Frequencies DFT (e.g., B3LYP) 6-311++G(d,p) Predicts IR and Raman spectra; requires frequency scaling. nih.gov
NMR Chemical Shifts DFT/GIAO 6-311++G(d,p) Predicts ¹H and ¹³C NMR spectra. youtube.com
Electronic Transitions TD-DFT 6-31G(d,p) Predicts UV-Vis absorption spectra.

Theoretical Reaction Mechanism Pathways for Synthesis and Derivatization

Computational chemistry is instrumental in mapping the reaction pathways for the synthesis of the thieno[2,3-b]pyridine scaffold. The most common synthetic route is the Gewald reaction, which produces a 2-aminothiophene intermediate, followed by a cyclization step to form the fused pyridine ring. nih.govnih.gov

Theoretical investigations of these mechanisms involve:

Locating Stationary Points: DFT calculations are used to identify the geometries of reactants, intermediates, transition states (TS), and products along a proposed reaction coordinate.

Calculating Activation Energies: The energy difference between reactants and transition states determines the activation barrier (Ea), providing insight into reaction kinetics. A lower calculated activation energy suggests a more favorable pathway.

Visualizing Transition States: Frequency calculations on a proposed TS geometry must yield a single imaginary frequency, which corresponds to the vibrational mode of the bond being formed or broken during the reaction. chemrxiv.org

For the synthesis of this compound precursors, the Gewald reaction mechanism is a key area of study. nih.govrsc.org This multicomponent reaction involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base. nih.gov Computational models can explore the detailed steps, such as the initial Knoevenagel condensation, the Michael addition of sulfur, and the subsequent intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene product. These studies help rationalize reaction outcomes and optimize conditions for improved yields.

Derivatization reactions, such as electrophilic substitution or modification of the ester group, can also be modeled to predict regioselectivity and reactivity based on calculated properties like frontier molecular orbital (HOMO/LUMO) densities and atomic charges. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity. For the thieno[2,3-b]pyridine class, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.gov

The general methodology involves:

Data Set Preparation: A series of thienopyridine analogs with known biological activities (e.g., IC₅₀ values) is selected.

Molecular Alignment: The compounds are structurally aligned based on a common core, which for this series would be the thieno[2,3-b]pyridine scaffold.

Descriptor Calculation: CoMFA calculates steric and electrostatic fields around the aligned molecules, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

Model Generation: Partial Least Squares (PLS) regression is used to build a mathematical equation linking the calculated field values (descriptors) to the biological activity.

Validation: The predictive power of the model is assessed using statistical metrics like the cross-validation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (e.g., > 0.6) indicates good predictive ability. nih.gov

For thienopyridine derivatives, QSAR studies have successfully generated models that highlight which structural modifications enhance activity. nih.gov For instance, contour maps generated from CoMFA/CoMSIA can indicate that introducing bulky, hydrophobic groups at one position or electronegative groups at another is favorable for activity. nih.gov

Table 2: Example of Statistical Parameters from a 3D-QSAR Study on Thienopyridine Analogues

Model q² (Cross-Validation Coefficient) r² (Correlation Coefficient) Predictive r² Key Finding Reference
CoMFA 0.671 0.945 0.812 Steric and electrostatic fields are crucial for activity. nih.gov
CoMSIA 0.647 0.921 0.834 Hydrophobic and electrostatic fields are highly desirable. nih.gov

Molecular Docking and Binding Affinity Prediction Methodologies (non-clinical focus)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as an enzyme or receptor. This method is used extensively to understand the potential interactions of thieno[2,3-b]pyridine derivatives at a molecular level. jetir.orgresearchgate.net

The docking process for a compound like this compound would typically proceed as follows:

Target Preparation: An X-ray crystal structure of a target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Ligand Preparation: A 3D structure of the ligand is generated and its energy is minimized.

Docking Simulation: Using software like GOLD or AutoDock, the ligand is placed into the defined binding site of the protein. jetir.org A search algorithm explores various conformations and orientations of the ligand, and a scoring function estimates the binding affinity for each pose.

Analysis: The resulting poses are ranked by their docking score. The best-ranked pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the thienopyridine core and amino acid residues in the binding site. researchgate.net

Studies on related thienopyridine compounds have used docking to rationalize their activity against targets like p38α MAPK kinase and cyclo-oxygenase-2 (COX-2), identifying key residues involved in binding. jetir.orgresearchgate.net

Pharmacophore Modeling and Ligand-Based Design Principles

When the 3D structure of a biological target is unknown, ligand-based methods like pharmacophore modeling are employed. smolecule.com A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.

The generation of a pharmacophore model for the thieno[2,3-b]pyridine series involves:

Selection of Active Ligands: A set of structurally diverse but active compounds is chosen.

Feature Identification: Common chemical features are identified, such as hydrogen bond acceptors (e.g., the carbonyl oxygen and pyridine nitrogen), hydrogen bond donors, hydrophobic regions (the fused aromatic rings), and aromatic rings.

Model Generation and Validation: Software generates hypothetical pharmacophore models based on the features of the active compounds. The best model is selected based on its ability to distinguish active from inactive compounds. smolecule.com

Once validated, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases to find new, structurally different molecules that match the essential features and are therefore likely to be active. This approach is fundamental to ligand-based design, where knowledge of active molecules guides the creation of new leads. smolecule.com The thienopyridine scaffold itself often serves as a core element in such models, valued for its rigid structure and defined arrangement of heteroatoms.

Reactivity, Derivatization, and Analogue Synthesis Strategies

Functional Group Transformations of the Ester Moiety

The ethyl carboxylate group at the C3 position is a primary site for functionalization, allowing for the synthesis of a wide array of derivatives through hydrolysis, reduction, and condensation reactions.

Hydrolysis to Carboxylic Acid Derivatives

The ester moiety of ethyl thieno[2,3-b]pyridine-3-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, thieno[2,3-b]pyridine-3-carboxylic acid. This transformation is typically achieved under basic conditions. For instance, studies on the closely related ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate show that hydrolysis can be effectively carried out using aqueous sodium hydroxide (B78521) (NaOH) in a solvent like dioxane. mdpi.com This saponification reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. A subsequent workup with acid protonates the resulting carboxylate salt to yield the final carboxylic acid product. fishersci.ca The availability of the carboxylic acid is crucial as it serves as a key intermediate for further modifications, most notably amidation reactions.

Reduction to Alcohol and Aldehyde Derivatives

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to (Thieno[2,3-b]pyridin-3-yl)methanol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of fully reducing the ester to the corresponding primary alcohol, (thieno[2,3-b]pyridin-3-yl)methanol. masterorganicchemistry.comchemistrysteps.com The reaction typically requires an excess of LiAlH₄ in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the delivery of two hydride ions to the carbonyl carbon. chemistrysteps.comyoutube.com

Reduction to Thieno[2,3-b]pyridine-3-carbaldehyde: For the partial reduction of the ester to the aldehyde, a more sterically hindered and less reactive hydride reagent is necessary. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comdavuniversity.org The reaction must be performed at low temperatures (typically -78 °C) with a stoichiometric amount of DIBAL-H to prevent over-reduction to the alcohol. At this low temperature, a stable tetrahedral intermediate is formed, which upon aqueous workup, hydrolyzes to yield thieno[2,3-b]pyridine-3-carbaldehyde. masterorganicchemistry.com

Transesterification and Amidation Reactions

The ethyl ester can be converted into other esters (transesterification) or, more commonly, into amides (amidation).

Transesterification: This reaction involves heating the ethyl ester in the presence of a different alcohol and a catalytic amount of acid or base. This process is an equilibrium-driven substitution of the ethoxy group with a new alkoxy group.

Amidation: The synthesis of amides from this compound is a widely used strategy for creating diverse libraries of compounds. This is typically achieved via a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with a primary or secondary amine. Amide bond formation is facilitated by coupling agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU). mdpi.com Alternatively, direct amidation of the carboxylic acid can be achieved using reagents such as tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which activates the carboxylic acid for nucleophilic attack by the amine. nih.gov Research on the related 3-aminothieno[2,3-b]pyridine-2-carboxamides demonstrates the successful coupling of the corresponding carboxylic acid with a variety of aryl amines to produce biologically active molecules. nih.gov

Table 1: Representative Amidation Reactions on the Thieno[2,3-b]pyridine (B153569) Scaffold Note: The following table is based on analogous reactions reported for thieno[2,3-b]pyridine carboxylic acids.

Electrophilic Aromatic Substitution Reactions on the Thienopyridine Core

The thieno[2,3-b]pyridine ring system can undergo electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is influenced by the electronic properties of both the thiophene (B33073) and pyridine (B92270) rings. Kinetic studies on the parent thieno[2,3-b]pyridine have shown that electrophilic attack, such as nitration and deuteriation, occurs preferentially on the electron-rich thiophene ring, primarily at the C3-position. rsc.orgrsc.org

However, in this compound, the C3-position is already substituted. The ethyl carboxylate group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Therefore, forcing conditions would be required for reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃). youtube.com The substitution would be directed to other positions on the heterocyclic core, with the precise location depending on the complex interplay between the deactivating ester group and the inherent reactivity of the remaining positions on the thiophene and pyridine rings.

Nucleophilic Aromatic Substitution Reactions on the Thienopyridine Core

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, such as pyridine. youtube.comsci-hub.se For SNAr to occur on the thieno[2,3-b]pyridine core, two conditions must be met: the presence of a good leaving group (typically a halogen) and its location at a position activated by the ring nitrogen. In the pyridine ring, the C2 and C4 positions (ortho and para to the nitrogen) are the most electron-deficient and are thus activated for nucleophilic attack. youtube.com

Therefore, a halo-substituted derivative, such as ethyl 2-chloro-thieno[2,3-b]pyridine-3-carboxylate, would be susceptible to SNAr. Reaction with various nucleophiles (e.g., alkoxides, thiolates, or amines) would lead to the displacement of the chloride ion. youtube.comchemrxiv.org These reactions often require heat to overcome the energy barrier of disrupting the ring's aromaticity during the formation of the intermediate Meisenheimer complex. youtube.comsci-hub.se This strategy is a powerful method for introducing a wide range of functional groups onto the pyridine portion of the scaffold. beilstein-journals.org

Transition Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation through transition metal-catalyzed cross-coupling reactions. For a substrate like this compound, these reactions would typically be performed on a halogenated precursor (e.g., ethyl 6-bromo-thieno[2,3-b]pyridine-3-carboxylate).

Suzuki Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and a boronic acid or ester. libretexts.org This reaction is highly versatile for forming biaryl structures. A halo-substituted thienopyridine could be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃). mdpi.comnih.govbeilstein-journals.org This method allows for the direct installation of aryl groups onto the thienopyridine core.

Sonogashira Coupling: The Sonogashira reaction couples an aryl or vinyl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govwikipedia.orgorganic-chemistry.org This reaction is the premier method for synthesizing arylalkynes. A halo-thienopyridine derivative can be reacted with a terminal alkyne in the presence of a palladium complex, a copper salt (e.g., CuI), and an amine base (e.g., triethylamine) to yield the corresponding alkynyl-substituted thienopyridine. researchgate.netlibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org It is a significant improvement over classical methods for synthesizing aryl amines. wikipedia.org The Buchwald-Hartwig amination of a halo-thienopyridine with a primary or secondary amine would proceed using a palladium catalyst, a specialized phosphine (B1218219) ligand (such as XPhos or SPhos), and a strong base (like NaOt-Bu or K₃PO₄) to afford the corresponding amino-thienopyridine derivative. youtube.com

Table 2: Overview of Potential Cross-Coupling Reactions on a Halo-Thieno[2,3-b]pyridine Scaffold

Table of Mentioned Compounds

Selective Functionalization of the Thiophene and Pyridine Rings

The thieno[2,3-b]pyridine core possesses two distinct heterocyclic rings, the thiophene and the pyridine, each with unique reactivity profiles that can be selectively targeted. Functionalization can be achieved through various reactions, including electrophilic substitution and oxidation. rsc.orgacs.org

A kinetic study of electrophilic substitution on the parent thieno[2,3-b]pyridine has provided insights into the reactivity of the different positions on the bicyclic system. rsc.org The electronic effects of the nitrogen in the pyridine ring and the sulfur in the thiophene ring dictate the preferred sites of reaction.

Oxidation offers a direct route to selectively functionalize either the pyridine or the thiophene ring. acs.orgnih.gov The nitrogen atom of the pyridine ring can be selectively oxidized to form the corresponding N-oxide, while the sulfur atom of the thiophene ring can be oxidized to yield S-oxides (sulfoxides) or S,S-dioxides (sulfones). acs.org These oxidized derivatives not only change the electronic properties of the scaffold but also provide handles for further chemical modifications. For instance, 3-aminothieno[2,3-b]pyridine-2-carboxamides can be oxidized using reagents like sodium hypochlorite, leading to different products depending on the solvent used. acs.org

Furthermore, the 3-amino group, present in many thieno[2,3-b]pyridine intermediates, is a versatile point for derivatization. It can be acylated, for example, by reacting with chloroacetyl chloride to produce 3-(chloroacetylamino) derivatives. sciforum.net These derivatives are valuable intermediates for further functionalization. sciforum.net Another approach involves reacting 3-aminothieno[2,3-b]pyridine-2-carboxylate with reagents like potassium thiocyanide or acetic anhydride (B1165640) to create new functionalized derivatives. researchgate.net

Reaction TypeReagent(s)Ring TargetedProduct TypeReference(s)
OxidationVarious oxidizing agentsPyridineN-oxide acs.org
OxidationVarious oxidizing agentsThiopheneS-oxide, Sulfone acs.org
AcylationChloroacetyl chlorideSubstituent (3-amino)3-(Chloroacetylamino) derivative sciforum.net
FunctionalizationPotassium thiocyanide, Acetic AnhydrideSubstituent (3-amino)Thiazine and Pyrimidine (B1678525) derivatives researchgate.net
Electrophilic SubstitutionNitrating agentsThiophene/PyridineNitro derivatives rsc.org

Design and Synthesis of Thienopyridine-Based Libraries

The modular synthesis of thieno[2,3-b]pyridines allows for the creation of large, diverse compound libraries, which are essential for structure-activity relationship (SAR) studies and drug discovery programs. mdpi.comrsc.org These syntheses often start from a common core structure which is then elaborated by introducing various substituents.

One common strategy is the Thorpe–Ziegler cascade reaction of 3-cyanopyridine-2(1H)-thiones with α-chloroacetanilides, which yields 3-aminothieno[2,3-b]pyridine-2-carboxamides. sciforum.net By varying the substituents on the starting chloroacetanilide, a library of thienopyridines with diverse groups at the 2-carboxamide (B11827560) position can be generated. mdpi.com Similarly, starting from 3-aminothienopyridine derivatives, reactions with a range of aryl isothiocyanates, maleic anhydride, or cyclopentanone (B42830) can produce libraries of 3-substituted compounds. ekb.eg

Another powerful method for library generation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This has been used to synthesize novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates by coupling methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with a variety of (hetero)aryl boronic acids or their derivatives. nih.gov This approach provides a robust way to introduce diverse aromatic and heteroaromatic moieties at the 3-position of the thienopyridine scaffold.

Prodrug strategies also contribute to library synthesis. For example, a series of amino acid prodrugs based on a thienopyridine scaffold were designed and synthesized by coupling various N-Boc-L-amino acids to the core structure, followed by deprotection. mdpi.com This method allows for the introduction of a wide range of amino acid side chains. mdpi.com

Synthetic StrategyCore IntermediateReagent ClassLibrary Diversity PointReference(s)
Thorpe–Ziegler Reaction3-Cyanopyridine-2(1H)-thioneSubstituted α-chloroacetanilides2-Carboxamide substituent sciforum.netmdpi.com
Substituent Modification3-AminothienopyridineAryl isothiocyanates, anhydrides3-Position substituent ekb.eg
Suzuki-Miyaura Coupling3-Bromothienopyridine(Hetero)aryl boronic acids3-Position (hetero)aryl group nih.gov
Prodrug SynthesisThienopyridine thiolactoneN-Boc-L-amino acidsAmino acid side chain mdpi.com

Click Chemistry Applications for Bioconjugation or Material Functionalization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for covalently linking molecules. wikipedia.orgnih.govsigmaaldrich.com This strategy is widely used for bioconjugation—attaching molecules to biological targets—and for functionalizing materials. wikipedia.org The thieno[2,3-b]pyridine scaffold can be readily adapted for such applications by introducing either a terminal alkyne or an azide (B81097) group.

A key step is the synthesis of a thienopyridine derivative bearing a "clickable" handle. For instance, 3-aminothieno[2,3-b]pyridines can be acylated with chloroacetyl chloride, and the resulting chloroacetamide can be converted to an azidoacetamide by reaction with sodium azide. sciforum.net This creates a thienopyridine with a reactive azide group, ready for a click reaction with an alkyne-containing molecule. sciforum.net

The utility of this approach has been demonstrated in closely related heterocyclic systems. In one study, new thienopyrimidine conjugates were synthesized by a Cu(I)-catalyzed click reaction between a terminal alkyne-functionalized thienopyrimidine and various glycosyl azides. nih.gov This reaction, which generates a stable 1,2,3-triazole linker, proceeded with good yields under mild conditions using a copper(II) salt with a reducing agent (sodium ascorbate) to generate the active Cu(I) catalyst in situ. sigmaaldrich.comnih.gov The 1,2,3-triazole ring formed is not just a linker but is known to be a stable pharmacophore that can contribute to the biological activity of the final conjugate. nih.govnih.gov

This methodology can be directly applied to "this compound" derivatives for various purposes:

Bioconjugation: A clickable thienopyridine can be attached to biomolecules like peptides, proteins, or nucleic acids to study their function, localization, or to create targeted therapeutic agents. wikipedia.org

Material Functionalization: The thienopyridine unit can be grafted onto the surface of polymers or nanoparticles to create new materials with tailored electronic, optical, or biological properties.

ApplicationThienopyridine ModificationClick Reaction PartnerKey ReagentsResulting LinkageReference(s)
BioconjugationIntroduction of an azide group (e.g., azidoacetamide)Alkyne-modified biomoleculeCu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate)1,2,3-Triazole sciforum.netsigmaaldrich.comnih.gov
Material FunctionalizationIntroduction of a terminal alkyne groupAzide-functionalized polymer or surfaceCu(I) catalyst, Stabilizing ligands (e.g., TBTA)1,2,3-Triazole sigmaaldrich.comnih.gov

Biological and Mechanistic Investigations of Ethyl Thieno 2,3 B Pyridine 3 Carboxylate

Target Identification and Validation Methodologies (In Vitro)

Enzyme Inhibition Assays (e.g., Kinases, Proteases)

No published data is available for Ethyl thieno[2,3-b]pyridine-3-carboxylate.

Receptor Binding Assays (e.g., GPCRs, Ion Channels)

No published data is available for this compound.

Protein-Ligand Interaction Studies (e.g., SPR, ITC)

No published data is available for this compound.

Cellular Mechanism of Action Studies (In Vitro)

Cell-Based Assays for Cellular Pathway Modulation (e.g., Reporter Gene Assays)

No published data is available for this compound.

Apoptosis and Cell Cycle Analysis Methodologies (In Vitro)

No published data is available for this compound.

Cellular Uptake and Subcellular Localization Studies

Direct experimental studies detailing the specific mechanisms of cellular uptake and the precise subcellular localization of this compound are not extensively documented in publicly available literature. However, the well-documented biological activities of this compound and its analogues, such as the modulation of intracellular targets and the induction of apoptosis and cell cycle arrest, strongly indicate that it can effectively cross the plasma membrane to enter the cytoplasm. nih.govmdpi.com

The physicochemical properties of the thieno[2,3-b]pyridine (B153569) scaffold, a heterocyclic aromatic system, suggest that passive diffusion is a probable mechanism of cellular entry. The lipophilicity of the molecule, a key factor for traversing the lipid bilayer of the cell membrane, can be inferred from its structure. The presence of the ethyl ester group and the fused ring system likely contributes to a character that allows for partitioning into the membrane and subsequent entry into the cell. Studies on various thieno[2,3-b]pyridine derivatives have noted that their planar structure can lead to poor aqueous solubility, a feature often associated with lipophilic compounds. nih.gov

While the exact subcellular compartments where this compound accumulates are not definitively identified, research on analogous compounds provides some insights. For instance, fluorescence imaging has been employed in studies of other thieno[2,3-b]pyridine derivatives to observe their effects on cellular morphology, such as promoting multinucleation, which suggests interaction with components of the cell division machinery within the cytoplasm or nucleus. nih.gov Furthermore, the identification of intracellular targets for this class of compounds, such as phosphoinositide specific phospholipase C (PI-PLC), implies localization to cellular compartments where these enzymes are active, including the cytoplasm and the inner leaflet of the plasma membrane. researchgate.netacs.org The development of fluorescently tagged versions of this compound would be a valuable future step to directly visualize its subcellular distribution and provide more definitive evidence of its localization.

Structure-Activity Relationship (SAR) Studies of Thienopyridine Analogues

The thieno[2,3-b]pyridine scaffold has been a subject of extensive structure-activity relationship (SAR) studies to optimize its biological activities, including its antimicrobial potential. These investigations have systematically explored how chemical modifications at various positions of the fused heterocyclic ring system influence the compound's efficacy.

Systematic Substitution and Derivatization Approaches

Researchers have employed systematic substitution and derivatization to probe the SAR of the thieno[2,3-b]pyridine core. Key strategies have included:

Modification of the Pyridine (B92270) and Thiophene (B33073) Rings: Introduction of various substituents on both the pyridine and thiophene moieties of the core structure.

Derivatization at the 3-position: The amino group at the 3-position has been a frequent site for modification, with acylation reactions yielding a range of N-substituted acetamides and other amides.

Introduction of Fused Rings: Synthesis of polycyclic structures by fusing additional rings to the thieno[2,3-b]pyridine system to explore the impact of increased structural complexity and rigidity.

Variation of Ester and Amide Groups: At other positions, such as the carboxylate function, the ethyl ester has been converted to other esters, amides, or hydrazides to assess the impact on activity.

Impact of Substituent Effects on Biological Activity

SAR studies have revealed critical insights into how different substituents affect the biological activity of thienopyridine analogues. For instance, in the context of antimicrobial activity, specific substitutions have been shown to enhance potency. The introduction of certain aryl groups or heterocyclic moieties can significantly modulate the antimicrobial spectrum and efficacy. The electronic properties (electron-donating or electron-withdrawing nature) and steric bulk of the substituents play a crucial role in the interaction with biological targets. One study highlighted that the presence of a trifluoromethylphenyl group on a related thiosemicarbazide (B42300) scaffold, which shares some structural similarities, was beneficial for antibacterial activity. nih.gov

Pre-clinical Pharmacological Evaluation (In Vitro and Non-Human In Vivo Models)

Antimicrobial Activity Evaluations (e.g., Antibacterial, Antifungal, Antiviral)

The thieno[2,3-b]pyridine scaffold has been identified as a promising framework for the development of new antimicrobial agents. Numerous studies have reported the synthesis and in vitro evaluation of various derivatives against a range of microbial pathogens.

Antibacterial Activity: Several series of thieno[2,3-b]pyridine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrimidinones (B12756618) fused with a thieno[2,3-b]pyridine core have shown a wide spectrum of antibacterial action. mdpi.com In some cases, the antibacterial potency of these synthetic compounds has been comparable to or even exceeded that of standard reference drugs.

Derivative TypeBacterial Strains TestedNotable Findings
Pyrimidinone-fused thieno[2,3-b]pyridinesGram-positive and Gram-negative bacteriaWide spectrum of activity; oxazole-linked derivatives showed better potency than thiazole-linked ones. mdpi.com
Thieno[2,3-b]pyridines with thiazole (B1198619) moietiesStaphylococcus aureus, Escherichia coliPotent activity observed, with some compounds showing low MIC values. scbt.com
Substituted N-(thieno[2,3-b]pyridine-3-yl)acetamidesGeneral antibacterial screeningIdentified as a class with potential antibacterial properties.

Antifungal Activity: The antifungal potential of thieno[2,3-b]pyridine derivatives has also been explored. Studies have shown that certain analogues exhibit significant activity against various fungal strains, including Candida albicans and Aspergillus niger. The introduction of specific heterocyclic moieties, such as thiazole, has been a successful strategy in designing potent antifungal agents based on the thieno[2,3-b]pyridine scaffold. scbt.commdpi.com

Derivative TypeFungal Strains TestedNotable Findings
Thieno[2,3-b]pyridines with thiazole moietiesCandida albicansCompounds exhibited potent antifungal activity. scbt.com
Thieno[2,3-b]thiophene derivatives (related scaffold)Aspergillus fumigatus, Geotricum candidum, Syncephalastrum racemosumSome derivatives were more potent than the standard drug Amphotericin B against certain strains. mdpi.com

Antiviral Activity: The thieno[2,3-b]pyridine core has also served as a template for the development of antiviral agents. Research has demonstrated the efficacy of certain derivatives against a variety of viruses. For instance, novel thieno[2,3-b]pyridine analogues have been identified as inhibitors of the Hepatitis C Virus (HCV). researchgate.net Another study reported the antiviral effect of new thieno[2,3-b]pyridine derivatives against the Mayaro virus, an arthropod-borne virus. Furthermore, some derivatives have shown inhibitory activity against Herpes Simplex Virus Type 1 (HSV-1).

Derivative TypeVirus TestedNotable Findings
Novel thieno[2,3-b]pyridine analoguesHepatitis C Virus (HCV)Several compounds identified as potent inhibitors with low cytotoxicity. researchgate.netacs.org
New thieno[2,3-b]pyridine derivativesMayaro virus (MAYV)All tested derivatives effectively reduced viral production at non-toxic concentrations.
4-(Phenylamino)thieno[2,3-b]pyridinesHerpes Simplex Virus Type 1 (HSV-1)One compound showed significant inhibitory activity (86%).

Anti-inflammatory and Immunomodulatory Activity Assessments

The thieno[2,3-b]pyridine scaffold is recognized for its potential anti-inflammatory properties. researchgate.net Derivatives of this heterocyclic system have been investigated for their ability to modulate inflammatory pathways. For instance, certain thieno[2,3-b]pyridine derivatives have been evaluated in in-vivo models of inflammation, such as the rat paw edema model, demonstrating notable anti-inflammatory potency. researchgate.net The proposed mechanism for some of these derivatives involves the dual inhibition of key enzymes in eicosanoid biosynthesis, namely cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). researchgate.net

Furthermore, some 4-aminothienopyridine-3-carbonitriles have been identified as inhibitors of protein kinase C θ (PKCθ), a target implicated in autoimmune and inflammatory diseases. nih.gov While these findings pertain to substituted analogs, they suggest that the core thieno[2,3-b]pyridine structure may serve as a valuable template for the development of novel anti-inflammatory agents. Specific immunomodulatory studies on this compound itself are not detailed in the reviewed literature.

Neuropharmacological Activity Screening (Non-Human Models)

The neuropharmacological potential of the thieno[2,3-b]pyridine class of compounds has been explored, with certain derivatives showing activity in non-human models. For example, some thienopyridine derivatives have been reported to be effective in treating neuropathic pain. nih.gov

In the context of specific molecular targets within the central nervous system, thieno[3,2-b]pyridine-5-carboxamides, isomeric to the thieno[2,3-b]pyridines, have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). nih.gov These findings, although on a different isomeric scaffold, highlight the potential for thieno-pyridine structures to interact with neurological targets. Direct neuropharmacological screening data for this compound is not available in the reviewed scientific literature.

Antioxidant and Free Radical Scavenging Assays

The antioxidant potential of the thieno[2,3-b]pyridine scaffold has been a subject of investigation. For instance, certain bis(thieno[2,3-b]pyridine) derivatives have demonstrated antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net The ability of these compounds to donate a hydrogen atom or an electron to stabilize free radicals is a key aspect of their antioxidant mechanism.

The general principles of free radical scavenging by heterocyclic compounds often involve the presence of electron-donating groups and the ability to delocalize unpaired electrons through their aromatic systems. nih.gov While these general principles may apply, specific data from antioxidant and free radical scavenging assays for this compound are not detailed in the available literature.

Anti-proliferative Activity in Cell Lines (In Vitro)

The anti-proliferative activity of thieno[2,3-b]pyridine derivatives against various cancer cell lines is one of the most extensively studied aspects of this compound class. nih.govresearchgate.netmdpi.comnih.govnih.gov Notably, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have shown potent activity against cell lines such as the triple-negative breast cancer line MDA-MB-231 and the colorectal carcinoma line HCT-116. researchgate.netmdpi.com The mechanism of action for some of these compounds is thought to involve the inhibition of phosphoinositide-specific phospholipase C (PI-PLC), an enzyme implicated in cancer cell signaling. researchgate.netnih.gov

It is important to note that many of the highly active anti-proliferative thieno[2,3-b]pyridines possess specific substitutions, such as an amino group at the 3-position and a carboxamide group at the 2-position, which appear to be crucial for their cytotoxic effects. researchgate.netnih.gov Studies on thieno[2,3-b]pyridines with different substitution patterns have also been conducted. For example, a panel of thieno[2,3-b]pyridine compounds was screened for activity in prostate cancer cell lines, where they were found to inhibit proliferation and motility, induce G2/M cell cycle arrest, and promote apoptosis. nih.gov

While these findings underscore the potential of the thieno[2,3-b]pyridine scaffold in cancer research, direct in vitro anti-proliferative data for the unsubstituted this compound is not prominently reported.

Anti-proliferative Activity of Selected Thieno[2,3-b]pyridine Derivatives
Compound DerivativeCell LineActivityReference
3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridinesMDA-MB-231 (Breast)Potent anti-proliferative activity researchgate.net
3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridinesHCT-116 (Colon)Potent anti-proliferative activity researchgate.net
Thieno[2,3-b]pyridine derivativesProstate cancer cell linesInhibition of proliferation and motility nih.gov
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamideMDA-MB-231 and MCF-7 (Breast)Cytotoxic, induced apoptosis nih.gov

Insights into Molecular Recognition and Binding Modes

The molecular structure of thieno[2,3-b]pyridine derivatives provides insights into their potential for molecular recognition and binding. The core of these molecules is a planar heterocyclic system. nih.govnih.gov This planarity can facilitate π-stacking interactions with biological macromolecules, a common binding mode for aromatic compounds. mdpi.com

X-ray crystallography studies of a closely related compound, Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate, reveal that the thieno[2,3-b]pyridine ring system is essentially planar. nih.gov In the crystal structure of this analog, intermolecular hydrogen bonds involving the amino group and oxygen and nitrogen atoms are observed, leading to the formation of a zigzag sheet structure. nih.gov This highlights the potential for specific hydrogen bonding interactions with target proteins.

Molecular modeling and docking studies of various thieno[2,3-b]pyridine derivatives have been conducted to understand their binding modes. For instance, the binding of some derivatives to the ATP-binding pocket of kinases has been investigated. researchgate.net In the case of thieno[3,2-b]pyridine-5-carboxamide as a negative allosteric modulator of mGlu₅, structure-activity relationship studies have emphasized the importance of specific substituents for potency, suggesting a well-defined binding pocket. nih.gov The poor solubility of some potent anti-proliferative 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines has been attributed to strong intermolecular attractive forces, including hydrogen bonds and π-stacking interactions, which lead to tight crystal packing. mdpi.com

These insights into the structural features and intermolecular interactions of thieno[2,3-b]pyridine derivatives provide a framework for understanding their potential molecular recognition and binding modes, although specific studies on this compound are needed for a definitive understanding.

Advanced Applications and Methodological Perspectives

Utilization as Chemical Probes and Tools for Biological Research

The thieno[2,3-b]pyridine (B153569) scaffold is a foundational structure for developing chemical tools to investigate complex biological processes and validate novel drug targets. nih.gov Derivatives are designed to interact with specific biomolecules, allowing researchers to probe enzymatic functions and dissect cellular signaling pathways.

One of the primary applications has been in cancer research, where these compounds serve as tools to explore oncogenic pathways. For instance, various thieno[2,3-b]pyridine derivatives have been synthesized and studied as inhibitors of specific enzymes implicated in cancer progression. mdpi.comresearchgate.net A significant body of research has focused on their ability to inhibit phosphoinositide-specific phospholipase C (PI-PLC), a key enzyme in signal transduction. mdpi.comnih.govworktribe.com By using these compounds, researchers can study the downstream effects of PI-PLC inhibition, such as impacts on cell growth, membrane blebbing, and cell cycle progression. nih.gov

Furthermore, specific derivatives have been developed to target other critical proteins in cancer biology:

Tyrosyl-DNA Phosphodiesterase 1 (TDP1): Thieno[2,3-b]pyridines have been synthesized and screened for their ability to inhibit TDP1, a DNA repair enzyme. nih.gov These compounds are valuable tools for studying DNA repair mechanisms and exploring strategies to sensitize cancer cells to topoisomerase I inhibitors like topotecan. nih.gov

Forkhead Box M1 (FOXM1): A series of N-phenylthieno[2,3-b]pyridine-2-carboxamides were designed as derivatives of the known inhibitor FDI-6 to probe the function of the FOXM1 transcription factor, which is crucial in triple-negative breast cancer. nih.gov

PIM-1 Kinase: This serine/threonine kinase is a target for cancer proliferation, and thieno[2,3-b]pyridine derivatives have been designed and synthesized to act as inhibitors, providing a means to study the role of PIM-1 in various cancer cell lines. bohrium.comtandfonline.com

The utility of these compounds as biological tools stems from their defined structure-activity relationships (SAR), where systematic modifications to the core scaffold lead to changes in potency and selectivity. mdpi.comnih.gov This allows for the development of highly specific probes to dissect the function of a single protein within a complex network.

Potential in Material Science Applications

The fused aromatic ring system of thieno[2,3-b]pyridine, which combines an electron-rich thiophene (B33073) ring with an electron-deficient pyridine (B92270) ring, imparts unique optoelectronic properties that are highly attractive for material science.

Organic Semiconductors: Derivatives of thieno[2,3-b]pyridine have emerged as promising n-type (electron-transporting) semiconductors. kaust.edu.sascispace.com The planarity of the fused ring system enhances intermolecular charge-carrier hopping, while the electron-deficient nature of the pyridine moiety helps in achieving high electron affinity. scispace.comacs.org

A notable example involves incorporating a thieno[2,3-b]pyridine-flanked diketopyrrolopyrrole (DPP) unit into a polymer backbone. kaust.edu.saacs.org This design strategy effectively reduces steric hindrance and promotes a planar polymer structure. scispace.comacs.org When copolymerized with 3,4-difluorothiophene, the resulting polymer, pTPDPP-TF, exhibits a high electron affinity of -4.1 eV and has been successfully used in organic field-effect transistors (OFETs) and all-polymer solar cells. kaust.edu.sascispace.com

Dyes and Organic Light-Emitting Diodes (OLEDs): The benzo acs.orgresearchgate.netthieno[2,3-b]pyridine (BTP) moiety, an extended version of the core structure, has been developed as an electron-deficient unit for high triplet energy host materials in phosphorescent OLEDs (PHOLEDs). rsc.orgresearchgate.net When combined with a hole-transporting unit like carbazole, the resulting bipolar host materials enable efficient energy transfer to phosphorescent dopants. rsc.org This has led to the fabrication of highly efficient green and blue PHOLEDs with external quantum efficiencies exceeding 20%. rsc.org

Ligands for Metal Complexes: The nitrogen atom in the pyridine ring of the thieno[2,3-b]pyridine scaffold acts as a coordination site for metal ions. Research has demonstrated the synthesis of coordination complexes with transition metals such as Copper(II), Cobalt(II), and Nickel(II). researchgate.netekb.eg These complexes are formed using thieno[2,3-b]pyridine and its derivatives as ligands. researchgate.net The resulting metal complexes have distinct crystal structures and properties, opening avenues for applications in catalysis and magnetic materials. researchgate.netacs.org

Application AreaDerivative/SystemKey Finding/Performance MetricReference
Organic Semiconductor (OFET)pTPDPP-TF (a polymer with a thieno[2,3-b]pyridine-flanked DPP unit)n-type charge carrier mobility of 0.1 cm² V⁻¹ s⁻¹ kaust.edu.sa
Organic Semiconductor (All-Polymer Solar Cell)pTPDPP-TF used as acceptor with PTB7-Th as donorPower Conversion Efficiency (PCE) of 2.72% kaust.edu.sa
Host Material (PHOLED)Benzo acs.orgresearchgate.netthieno[2,3-b]pyridine (BTP) derivatives with carbazoleHigh external quantum efficiency (>20%) for green and blue devices rsc.org
Ligand for Metal ComplexesThieno[2,3-b]pyridine and 2-methylthieno[2,3-b]pyridineSuccessful synthesis of new Cu(II), Co(II), and Ni(II) complexes researchgate.net

Application in Analytical Chemistry as a Detection or Derivatization Reagent

While direct applications of Ethyl thieno[2,3-b]pyridine-3-carboxylate as a standard analytical reagent are not widely documented, the chemical properties of the thieno[2,3-b]pyridine scaffold suggest significant potential in this domain. The ability of the pyridine nitrogen to act as a ligand for metal ions is a key feature. researchgate.netmdpi.com This coordination capability could be harnessed to develop novel molecular sensors for the detection of specific environmental metal ions. mdpi.com

Furthermore, the rigid, planar structure of the thieno[2,3-b]pyridine core makes it an excellent platform for constructing fluorescent chemosensors. By attaching appropriate functional groups, it is conceivable to design derivatives that exhibit changes in their fluorescence properties (such as intensity or wavelength) upon binding to a specific analyte. This could enable highly sensitive and selective detection methods for various ions or small molecules. The development of such sensors would likely involve modifying the core structure to enhance its photophysical properties and introduce specific recognition sites for the target analyte.

High-Throughput Screening (HTS) Methodologies for Library Evaluation

High-throughput screening (HTS) is a critical methodology for evaluating the biological activity of large libraries of compounds, and it has been instrumental in exploring the potential of the thieno[2,3-b]pyridine class. The discovery of thieno[2,3-b]pyridines as potential anticancer agents was itself facilitated by virtual high-throughput screening (vHTS) against the PI-PLC enzyme. nih.gov

Following initial discoveries, synthetic chemistry efforts have generated extensive libraries of thieno[2,3-b]pyridine derivatives. mdpi.comworktribe.com These libraries are then subjected to HTS assays to identify lead compounds and establish structure-activity relationships (SAR). A prominent example is the screening of thieno[2,3-b]pyridine and furo[2,3-b]pyridine (B1315467) derivatives against the NCI-60 panel of human cancer cell lines. worktribe.comrsc.org This large-scale screening provided crucial data on the antiproliferative activity across various cancer types, identifying the most potent substitution patterns. worktribe.com For instance, screening revealed that 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides were a particularly active series. worktribe.com

Screening MethodLibrary FocusKey FindingReference
Virtual High-Throughput Screening (vHTS)Novel PLC-γ inhibitorsInitial discovery of the thieno[2,3-b]pyridine scaffold as a hit nih.gov
NCI-60 Cell Line PanelThieno[2,3-b]pyridines-2-carboxamides and related heterocyclesIdentified 5-keto-tetrahydrothieno[2,3-b]quinolones as highly active, with GI50 values in the low nanomolar range for some derivatives. worktribe.com
3H-thymidine Incorporation Assay'Prodrug-like' thieno[2,3-b]pyridinesEvaluated the anti-proliferative activity of novel derivatives designed to have improved solubility and cellular uptake. mdpi.com
Real-time Fluorescent Biosensor AssayThieno[2,3-b]pyridine library for TDP1 inhibitionScreened 46 novel compounds to identify structural motifs leading to optimal enzyme inhibition and chemosensitization. nih.gov

Automation and Robotics in Synthesis and Screening

The advancement of thieno[2,3-b]pyridine-based compounds in drug discovery and material science is poised for acceleration through the integration of automation and robotics. While specific literature detailing the fully automated synthesis of this compound is limited, the synthetic routes employed are well-suited for such technologies. researchgate.netarkat-usa.org Multi-step syntheses, such as the Thorpe-Ziegler reaction or transition metal-catalyzed cross-coupling reactions, can be adapted for automated synthesis platforms. rsc.orgresearchgate.net These platforms enable the rapid and systematic production of large compound libraries by varying reactants and conditions in a programmable manner, which is far more efficient than traditional manual methods.

On the screening front, robotics is already a cornerstone of HTS. Automated liquid handlers, plate readers, and robotic arms are essential for processing the thousands of samples generated in a library evaluation campaign. nih.govmdpi.com The use of robotics ensures the precision, reproducibility, and throughput required to efficiently screen libraries of thieno[2,3-b]pyridine derivatives against panels of biological targets or for desired material properties. The combination of automated synthesis and robotic screening creates a closed-loop system where new derivatives are rapidly created and tested, with the resulting data feeding back to inform the design of the next generation of compounds.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the design and discovery process for new molecules, including derivatives of thieno[2,3-b]pyridine. researchgate.netyoutube.com In silico techniques have been a foundational element in the study of this compound class from the beginning. rsc.org

Molecular Modeling and Docking: Molecular docking studies are routinely used to predict the binding modes of thieno[2,3-b]pyridine derivatives within the active sites of target proteins like PI-PLC, PIM-1 kinase, and VEGFR-2. worktribe.combohrium.comnih.gov These computational models help rationalize observed structure-activity relationships and guide the design of new analogues with improved binding affinity. worktribe.comnih.gov For example, modeling has helped identify key hydrogen bonding interactions and the importance of occupying a lipophilic pocket in the target enzyme. mdpi.comworktribe.com

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling: As large datasets on the activity of thieno[2,3-b]pyridine libraries become available from HTS campaigns, they can be used to train ML models. rsc.org These models, such as QSAR models, can learn the complex relationships between a molecule's structure and its biological activity or material properties. They can then be used to predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates and reducing wasted effort. nih.gov ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can also be predicted using these computational tools. nih.gov

De Novo Design: More advanced generative AI models can go a step further, designing entirely new thieno[2,3-b]pyridine derivatives de novo. google.com By learning from the vast chemical space of known compounds and their properties, these models can generate novel molecular structures that are optimized for a specific target or a desired set of material characteristics, pushing the boundaries of what can be achieved with this versatile scaffold. youtube.com

Future Directions and Emerging Research Avenues for Ethyl Thieno 2,3 B Pyridine 3 Carboxylate and Its Derivatives

The thieno[2,3-b]pyridine (B153569) scaffold, a key component of Ethyl thieno[2,3-b]pyridine-3-carboxylate, continues to be a fertile ground for chemical and biological research. This heterocyclic system is recognized for its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govekb.eg The future of research in this area is poised to expand into several exciting and interconnected domains, from refining its synthesis to exploring its potential in advanced materials and complex biological systems.

Conclusion

Summary of Key Research Findings on Ethyl thieno[2,3-b]pyridine-3-carboxylate

Research surrounding this compound and its derivatives has established it as a pivotal intermediate in the synthesis of complex heterocyclic compounds with significant biological potential. The core thieno[2,3-b]pyridine (B153569) structure is recognized as a privileged scaffold in medicinal chemistry due to the wide range of pharmacological activities its derivatives exhibit. mdpi.comnih.gov Key findings indicate that the amino-substituted precursor, ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, is a versatile starting material, reacting with various electrophilic and nucleophilic reagents to yield a diverse array of functionalized molecules. researchgate.net

Synthetic explorations have successfully utilized this compound to construct fused heterocyclic systems, including:

Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines researchgate.netresearchgate.net

Pyrido[3′,2′:4,5]thieno[3,2-d] researchgate.netCurrent time information in Tauranga City, NZ.thiazines researchgate.net

Triazolopyridothienopyrimidines researchgate.net

Derivatives stemming from the this compound framework have been extensively evaluated for their biological activities. Studies have demonstrated potent anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties among this class of compounds. mdpi.comekb.eg For instance, certain 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have shown significant anti-proliferative activity against various cancer cell lines, including colon and breast cancer. mdpi.comresearchgate.net Other derivatives have been investigated as inhibitors of specific enzymes crucial for disease progression, such as phosphoinositide-specific phospholipase C (pi-PLC), tyrosyl-DNA phosphodiesterase 1 (TDP1), and PI3K isoforms. nih.govnih.govnih.gov

Table 1: Biological Activities of Thieno[2,3-b]pyridine Derivatives

Derivative Class Biological Activity Investigated Target Cell Lines / Enzymes Reference
3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines Anti-proliferative HCT-116, MDA-MB-231 mdpi.com
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines Anticancer, Antimicrobial HepG-2, MCF-7 ekb.egresearchgate.net
4-Arylthieno[2,3-b]pyridine-2-carboxamides Antiplasmodial P. falciparum mdpi.com
Various Thieno[2,3-b]pyridines Chemosensitization to Topotecan H460 Lung Cancer Cells nih.govnih.gov
Thieno[2,3-d]pyrimidine Derivatives PI3K Inhibition PI3Kβ, PI3Kγ nih.gov

Broader Implications and Significance in Chemical Sciences

The thieno[2,3-b]pyridine scaffold, with this compound as a key building block, holds considerable significance in the chemical sciences, particularly in the fields of medicinal and synthetic organic chemistry. Its status as a "privileged structure" underscores its importance, as this core motif consistently appears in compounds with diverse biological activities. nih.gov This makes it a valuable template for the rational design and development of new therapeutic agents. mdpi.com

The versatility of this compound and its amino analogues allows for extensive chemical modifications. researchgate.net It serves as a precursor for creating large libraries of related compounds through various chemical transformations, such as cyclocondensation and substitution reactions. researchgate.netresearchgate.net This facilitates structure-activity relationship (SAR) studies, enabling chemists to systematically alter the molecule's structure to optimize its biological efficacy and pharmacokinetic properties. nih.govnih.gov The development of multi-step synthetic routes, such as those involving the Thorpe-Ziegler cyclization or Pomeranz-Fritsch-type reactions, highlights the compound's utility in constructing complex molecular architectures that are otherwise difficult to access. mdpi.comnih.gov This adaptability makes the thieno[2,3-b]pyridine framework a cornerstone for discovering novel drugs for a wide range of diseases, from cancer to infectious agents. mdpi.comnih.gov

Unresolved Challenges and Future Research Priorities

Despite the significant progress in understanding and utilizing this compound and its derivatives, several challenges remain. A primary obstacle is the poor aqueous solubility of many compounds in this class. mdpi.com The high planarity of the thieno[2,3-b]pyridine system promotes strong intermolecular π-stacking and crystal packing, which contributes to high melting points and low solubility, thereby limiting bioavailability and therapeutic application. mdpi.com

Future research should prioritize several key areas to overcome these limitations and fully exploit the therapeutic potential of this scaffold:

Improving Pharmacokinetic Profiles: A major focus should be the synthesis of 'prodrug-like' analogues. Incorporating bulky, yet cleavable, functional groups such as esters and carbonates can disrupt the planarity of the molecule, decrease crystal packing energy, and improve solubility and absorption. mdpi.com

Elucidating Mechanisms of Action: While many derivatives show potent biological activity, their precise molecular targets are often not fully understood. nih.govnih.gov Future studies should aim to identify specific protein targets and elucidate the complex signaling pathways involved, which could lead to the development of more selective and potent inhibitors.

Combating Drug Resistance: Chemoresistance is a major hurdle in cancer therapy. nih.govnih.gov Research into thieno[2,3-b]pyridine derivatives that can sensitize cancer cells to existing drugs, such as topoisomerase I inhibitors, is a promising avenue. nih.gov Investigating their role in complex DNA repair pathways beyond single targets like TDP1 is crucial. nih.gov

Exploring Novel Synthetic Routes: The development of new, efficient, and regioselective synthetic methodologies will continue to be important. This will grant access to novel derivatives and expand the chemical space available for screening, increasing the probability of discovering next-generation therapeutic agents. nih.gov

Q & A

Q. What are the standard synthetic protocols for ethyl thieno[2,3-b]pyridine-3-carboxylate and its derivatives?

The compound and its derivatives are typically synthesized via cyclocondensation reactions. For example, refluxing 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile with ethyl chloroacetate in acetic acid and ammonium acetate yields substituted thieno[2,3-b]pyridines. Purification involves filtration, drying, and recrystallization . Derivatives can be further functionalized using reagents like malononitrile or benzoylacetonitrile under similar conditions .

Q. How is the structural identity of this compound confirmed in research settings?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.47–8.19 ppm in DMSO-d6) .
  • HRMS : Validates molecular weight (e.g., m/z 445.1 for a dichlorophenyl-substituted derivative) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., MoKα radiation, SHELX refinement) .

Q. What safety precautions are recommended when handling this compound in the laboratory?

Safety Data Sheets (SDS) advise:

  • Use PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation.
  • Consult a physician if exposed; provide SDS to medical personnel .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of substituted derivatives?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclocondensation .
  • Catalyst use : Sodium ethoxide accelerates nucleophilic substitution with α-haloketones .
  • Temperature control : Reflux (~80–100°C) balances reaction rate and decomposition .

Q. What methodologies are employed to assess cytotoxicity against multidrug-resistant cell lines?

Cytotoxicity assays involve:

  • Cell lines : MDR cancer cell lines (e.g., CCRF-CEM and CEM/ADR5000) .
  • MTT assay : Measures mitochondrial activity post-treatment (48–72 hr incubation) .
  • Dose-response curves : IC50 values are calculated using nonlinear regression .

Q. How do electronic effects of substituents influence the reactivity in cyclocondensation reactions?

Electron-withdrawing groups (e.g., nitro, chloro) deactivate the pyridine ring, slowing nucleophilic attack. Conversely, electron-donating groups (e.g., methoxy) increase reactivity at the 3-position. Substituent steric effects also dictate regioselectivity in multi-step syntheses .

Q. What analytical approaches resolve discrepancies in biological activity data across studies?

Contradictions arise from structural variations (e.g., 5-bromobenzofuran vs. dichlorophenyl substituents) or assay conditions (e.g., cell line specificity). Resolution requires:

  • SAR analysis : Compare substituent effects on activity .
  • Standardized protocols : Use identical cell lines and incubation times .
  • Meta-analysis : Pool data from multiple studies to identify trends .

Q. How is X-ray crystallography utilized to determine the molecular conformation of derivatives?

Single-crystal X-ray diffraction provides:

  • Bond parameters : E.g., C–C bond lengths (1.34–1.48 Å) and angles (119–123°) .
  • Hirshfeld surfaces : Analyze intermolecular interactions (e.g., hydrogen bonds, π-stacking) .
  • Refinement : SHELXL97 refines atomic positions with Rint < 0.05 for high precision .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.